4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine
CAS No.:
Cat. No.: VC15945767
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3O |
|---|---|
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 4-chloro-3-(oxan-4-yl)-2H-pyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C11H12ClN3O/c12-11-9-8(1-4-13-11)14-15-10(9)7-2-5-16-6-3-7/h1,4,7H,2-3,5-6H2,(H,14,15) |
| Standard InChI Key | IEYUZYSUHJSCRP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C2=C3C(=NN2)C=CN=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 4-chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine is C₁₁H₁₂ClN₃O, yielding a molecular weight of 253.69 g/mol. The structure comprises:
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A pyrazolo[4,3-c]pyridine core (a fused bicyclic system with pyrazole and pyridine rings).
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A chlorine atom at position 4, which enhances electrophilic reactivity.
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A tetrahydro-2H-pyran-4-yl group at position 3, introducing stereoelectronic effects and modulating solubility .
Spectral and Computational Data
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IUPAC Name: 4-Chloro-3-(oxan-4-yl)-1H-pyrazolo[4,3-c]pyridine.
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SMILES: ClC1=C2C(=NN1C3CCOCC3)C=NC=C2.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O |
| Molecular Weight (g/mol) | 253.69 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (N, O atoms) |
| Topological Polar Surface | 54.5 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step protocols:
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Core Formation:
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Functionalization:
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | POCl₃, DMF, 80°C, 6h | 65% |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | 72% |
| 3 | Deprotection (if applicable) | HCl, MeOH, rt | 85% |
Mechanistic Insights
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Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between 4-chloro-1H-pyrazolo[4,3-c]pyridine and tetrahydro-2H-pyran-4-ylboronic acid proceeds via oxidative addition, transmetallation, and reductive elimination .
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Halogenation: Chlorination at position 4 is facilitated by the electron-deficient nature of the pyridine ring, favoring electrophilic aromatic substitution .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the tetrahydro-2H-pyran group. Limited solubility in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions, particularly at the pyran oxygen .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 4.32–4.28 (m, 2H, pyran-H), 3.82–3.78 (m, 2H, pyran-H), 2.15–2.10 (m, 1H, pyran-H) .
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 6-Chloro-1-(tetrahydro-2H-pyran) | JAK2 | 0.7 |
| 3-Bromo-4-chloro-pyrazolo[4,3-c] | CDK4/6 | 1.2 |
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of the pyran and pyrazole substituents to optimize pharmacokinetics.
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In Vivo Studies: Evaluation of bioavailability and toxicity in animal models.
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